molecular formula C18H11N5S B11191748 2-(1,3-Benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbonitrile

2-(1,3-Benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbonitrile

Cat. No.: B11191748
M. Wt: 329.4 g/mol
InChI Key: FNCBFTNYQSNRLI-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbonitrile is a heterocyclic compound that combines the structural features of benzothiazole and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts, such as acidic ionic liquids, to facilitate the condensation and cyclization processes .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also a focus in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenated reagents: Bromine, chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis or interfere with DNA replication in cancer cells. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbonitrile is unique due to its combined benzothiazole and pyrimidine structures, which confer a broad spectrum of biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound for further research and development .

Properties

Molecular Formula

C18H11N5S

Molecular Weight

329.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-4-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C18H11N5S/c19-10-13-11-20-17(22-16(13)12-6-2-1-3-7-12)23-18-21-14-8-4-5-9-15(14)24-18/h1-9,11H,(H,20,21,22,23)

InChI Key

FNCBFTNYQSNRLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C#N)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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